molecular formula C23H30OSi B8149339 tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Cat. No. B8149339
M. Wt: 350.6 g/mol
InChI Key: IHQVBDYWBXUIQU-UHFFFAOYSA-N
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Description

Tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a useful research compound. Its molecular formula is C23H30OSi and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation of Viscous, High-Boiling Liquids : This compound is used in the preparation of viscous, high-boiling liquids with high thermal stabilities and low reactivities toward hydrolysis (Bowser, Nevinger, & Krüger, 1988).

  • Obtaining Substituted Secondary Alcohols in Protected Form : A related compound, Trans-4-tert-butyl(diphenyl)-siloxythiane oxide, is used to obtain substituted secondary alcohols in protected form (Cox, Persad, & Simpkins, 1992).

  • Intermediate in Grignard Reaction : 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol, a derivative, is an intermediate in the Grignard reaction for alkene transfer from zirconium to zinc (Wipf & Xu, 2003).

  • Source of S2O and S(3) in Retro-Diels-Alder Reaction : The retro-Diels-Alder reaction of a related compound functions as an S2O and S(3) source (Nakayama et al., 2004).

  • Ring Contraction Studies : It is used in studies exploring ring contraction of 1,2-digermacyclohexa-1,4-diene to (germacyclopent-3-enyl)germylene (Fukaya, Ichinohe, Kabe, & Sekiguchi, 2001).

  • Synthesis of Methyl Cristatate : It serves as a chemical precursor for the synthesis of methyl cristatate, related to cristatic acid (George, Anderson, & Barrett, 2013).

  • Photolysis Studies : This compound undergoes photolysis in tert-butyl alcohol to produce specific derivatives (Naka, Nakano, Ishikawa, & Kwak, 2006).

  • Catalytic Asymmetric Oxidation : It is involved in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butyl tert-butanethiosulfinate, a precursor for chiral tert-butanesulfinyl compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

  • Allylic Oxidation Product Studies : It is used to study the allylic oxidation product of tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane (Salas, Tapia, & Macías, 2011).

  • Synthesis by Photolysis : Tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is synthesized by photolysis of 1-tert-Butyl-1,1-dimethyl-2,2,2-triphenyldisilane (Leigh, Kroll, Toltl, & Britten, 1997).

properties

IUPAC Name

tert-butyl-hept-6-ynoxy-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQVBDYWBXUIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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